molecular formula C15H9Cl2FO B3090234 (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1208986-01-9

(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3090234
CAS No.: 1208986-01-9
M. Wt: 295.1 g/mol
InChI Key: ZLQKJBORJBIHGQ-FPYGCLRLSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, characterized by the presence of an α,β-unsaturated ketone group. Chalcones are a class of organic compounds with significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chalcone.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated ketone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated ketones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Halogenated derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of microbial enzymes and disruption of microbial cell membranes. The α,β-unsaturated ketone group is crucial for its biological activity, allowing it to interact with nucleophilic sites in microbial enzymes, leading to enzyme inhibition and cell death . The molecular targets include bacterial and fungal enzymes involved in cell wall synthesis and metabolic pathways.

Comparison with Similar Compounds

    1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with similar biological activities.

    (2E)-1-(3,4-Dichlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one: A brominated analog with enhanced antimicrobial properties.

    (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A methoxy-substituted chalcone with improved antioxidant activity.

Uniqueness: (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both dichloro and fluoro substituents on the aromatic rings, which enhance its biological activity and stability compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQKJBORJBIHGQ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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